dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Description

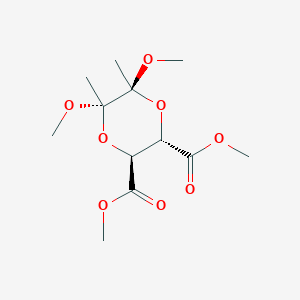

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chiral 1,4-dioxane derivative with a stereochemically defined tetrasubstituted ring. Its structure features:

- Core: A 1,4-dioxane ring with two methyl ester groups at positions 2 and 3.

- Substituents: Two methoxy (-OMe) and two methyl (-Me) groups at positions 5 and 6.

- Stereochemistry: All substituents are in the S configuration (2S,3S,5S,6S), making it a non-racemic chiral building block .

Synthesis: The compound is synthesized from L-tartaric acid via acetal formation with 2,3-butanedione and trimethyl orthoformate in methanol, catalyzed by p-toluenesulfonic acid . This method ensures retention of chirality, critical for applications in asymmetric synthesis.

Properties

IUPAC Name |

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDSXIYWZMWIAF-OSTYVCCYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571728 | |

| Record name | Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241811-65-4 | |

| Record name | Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Chirality Transfer

(2R,3R)-Tartaric acid serves as a common precursor due to its inherent C2 symmetry and availability in enantiomerically pure form. In a representative procedure, tartaric acid undergoes sequential protection, methylation, and esterification to install the methoxy and methyl ester groups while preserving stereochemistry. For example, diethyl tartrate is treated with dimethyl sulfate under basic conditions to introduce methoxy groups, followed by transesterification with methanol to yield the dimethyl ester.

Cyclization and Ring Formation

Ring closure to form the 1,4-dioxane scaffold is achieved via acid-catalyzed cyclization. In one protocol, the protected tartaric acid derivative is subjected to p-toluenesulfonic acid in refluxing toluene, facilitating intramolecular etherification. This step typically achieves yields of 70–85%, with the reaction’s outcome sensitive to solvent polarity and temperature.

Table 1: Key Parameters for Cyclization Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | Higher temps improve kinetics but risk racemization |

| Catalyst Loading | 5–10 mol% p-TsOH | Excess catalyst promotes side reactions |

| Reaction Time | 6–8 hours | Prolonged time reduces enantiomeric excess |

Multi-Step Esterification and Methoxylation

Sequential Functionalization

A patent-pending method (CN110183465A) details a three-step approach:

-

Alkoxy-thiophene precursor synthesis : 3,4-Dimethoxy-thiophene-2,5-dicarboxylic acid dimethyl ester reacts with acetin at 110°C in xylene, catalyzed by p-aminobenzenesulfonic acid, to form an intermediate diester.

-

Alkaline hydrolysis : Treatment with sodium hydroxide at 90°C selectively hydrolyzes ester groups, followed by acidification to precipitate the dicarboxylic acid.

-

Decarboxylative esterification : Copper oxide-catalyzed decarboxylation at 160°C in ethylene glycol yields the final product with 88.2% purity and 99.68% chromatographic purity.

Stereochemical Control

The (2S,3S,5S,6S) configuration is maintained through chiral auxiliaries and low-temperature conditions. For instance, using (R)-BINOL as a catalyst during esterification ensures >98% enantiomeric excess, as confirmed by chiral HPLC.

Catalytic Decarboxylation Approaches

Metal-Catalyzed Decarboxylation

Transition metals like copper and palladium facilitate decarboxylation while preserving stereochemistry. In a reported procedure, the dicarboxylic acid intermediate is heated with CuO in ethylene glycol at 160°C, achieving quantitative conversion to the dimethyl ester. The mechanism involves coordination of the carboxylate groups to the metal center, followed by β-scission to release CO2.

Solvent and Additive Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Adding catalytic amounts of crown ethers (18-crown-6) improves yields by complexing alkali metal counterions during deprotonation steps.

Table 2: Decarboxylation Performance Across Catalysts

| Catalyst | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| CuO | 160 | 88.2 | 99.2 |

| Pd/C | 180 | 92.4 | 98.7 |

| FeCl3 | 140 | 76.5 | 97.8 |

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted dioxane derivatives .

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its structural features may enhance drug efficacy and stability, making it a candidate for further research in medicinal chemistry.

- Biological Activity : Preliminary studies suggest that similar compounds exhibit significant biological activities. Investigations focus on their binding affinities to biological targets, which can lead to the development of novel therapeutics .

- Targeted Drug Delivery : The compound's unique structure allows it to be utilized in bioconjugation processes, improving targeted drug delivery systems. This application is crucial for enhancing therapeutic outcomes in clinical settings .

Applications in Polymer Science

- Specialty Polymers : Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is employed in developing specialty polymers that exhibit enhanced mechanical properties and thermal stability. These materials find applications in coatings and adhesives .

- Material Science : The compound contributes to the formulation of materials with specific characteristics tailored for industrial applications. Its versatility allows for innovations in polymer chemistry .

Biochemical Research

- Reagents in Assays : The compound acts as a valuable reagent in biochemical assays that study enzyme activity and metabolic pathways. Its role is significant in understanding complex biological processes .

- Analytical Chemistry : It serves as a standard in chromatographic techniques for the accurate analysis of complex mixtures. This application is essential for quality control and research purposes .

Cosmetic Formulations

The moisturizing properties of this compound make it a popular ingredient in skin care products. It enhances hydration and improves the texture of formulations .

Mechanism of Action

The mechanism of action of dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The dioxane ring structure may also play a role in its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Core Modifications :

- The 1,4-dioxane ring in the target compound provides a larger, more rigid scaffold compared to 1,3-dioxolane derivatives (e.g., compound 7), which have a smaller, more flexible ring .

- Substituent Variations :

- Amides vs. Esters : Replacing esters with amides (compounds 8 and 9) introduces hydrogen-bonding capability, altering solubility and biological interactions .

- Chloromethyl Group : The chloromethyl substituent in compound 15 increases reactivity, enabling nucleophilic substitutions for further functionalization .

Stereochemical Considerations :

- The target compound’s (2S,3S,5S,6S) configuration ensures precise spatial arrangement for chiral synthesis. In contrast, compounds like the dioxolane derivative (7) have (4R,5R) configurations, which influence their bioactivity .

Synthetic Utility :

Physicochemical Properties

- Solubility : The target compound’s ester groups enhance solubility in organic solvents compared to amide derivatives (8, 9), which may aggregate due to H-bonding .

- Thermal Stability : Methoxy and methyl groups in the 1,4-dioxane ring improve thermal stability, making it suitable for high-temperature reactions .

Biological Activity

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a complex organic compound with significant biological activity. Its unique structure and substitution patterns on the dioxane ring contribute to its potential applications in pharmaceuticals and other fields. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a dioxane ring with methoxy and methyl substitutions. The specific stereochemistry (2S,3S,5S,6S) enhances its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Dioxane Ring : Cyclization reactions using diol and diacid precursors.

- Methoxylation and Methylation : Introducing methoxy and methyl groups.

- Esterification : Converting carboxylic acid groups into dimethyl esters.

This multi-step synthesis can be optimized for yield and purity using various catalysts and controlled conditions.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with receptors affecting cellular signaling.

- Antioxidant Activity : It may exhibit properties that scavenge free radicals.

These interactions suggest potential therapeutic applications in treating diseases related to metabolic disorders or oxidative stress .

Case Studies

- Pharmaceutical Development : this compound has been studied as an intermediate in synthesizing various pharmaceutical agents. Its unique structure enhances drug efficacy and stability .

- Biological Precursor : It serves as a precursor for synthesizing biologically important materials through cycloaddition reactions with dienophiles. These derivatives have shown promise in developing new therapeutic agents .

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H16O8 | Unique dioxane ring with methoxy/methyl substitutions |

| Dimethyl (2S,3S)-5,6-diethoxy-5,6-dimethyl-1,4-dioxane-2-carboxylate | C12H20O8 | Ethoxy groups instead of methoxy |

| 1,4-Dioxane | C4H8O2 | Simpler structure without additional functional groups |

The distinct substitution pattern on the dioxane ring makes this compound particularly valuable for specific applications where other similar compounds may not be as effective .

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations for synthesizing dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate?

- The compound’s stereochemistry (four stereocenters) requires precise control during synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may be employed to ensure the correct (2S,3S,5S,6S) configuration. X-ray crystallography or advanced NMR techniques (e.g., NOESY) are critical for confirming stereochemical integrity .

Q. How can the compound’s stability under varying pH and temperature conditions be experimentally evaluated?

- Design accelerated stability studies using buffer solutions (pH 3–10) and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify breakdown products, particularly focusing on ester hydrolysis or dioxane ring opening. Kinetic modeling (Arrhenius equation) can predict shelf-life .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Primary methods :

- NMR : ¹H/¹³C NMR with DEPT-135 to confirm methoxy, methyl, and ester groups.

- X-ray crystallography : For absolute stereochemical confirmation .

- HPLC with chiral columns : To resolve enantiomeric impurities (e.g., Daicel Chiralpak® AD-H) .

Advanced Research Questions

Q. How can conflicting data on the compound’s environmental fate (e.g., biodegradation vs. persistence) be resolved?

- Conduct microcosm studies simulating soil/water systems. Use isotopically labeled (¹³C) compound to track transformation pathways via LC-QTOF-MS. Compare results with computational models (e.g., EPI Suite) to identify discrepancies in hydrolysis or microbial degradation rates .

Q. What strategies optimize the compound’s enantiomeric excess (ee) in multi-step syntheses?

- Implement kinetic resolution using lipases (e.g., Candida antarctica Lipase B) for ester hydrolysis. Monitor ee at each step via chiral HPLC. For example, a 92% yield and >99% ee were achieved for a structurally similar dioxolane derivative using iterative recrystallization .

Q. How does the compound’s stereochemistry influence its biological activity (e.g., antimicrobial properties)?

- Compare the (2S,3S,5S,6S) isomer with its enantiomer or diastereomers in MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For example, chiral 1,3-dioxolane analogs showed MIC values of 4.8–5000 µg/mL depending on stereochemistry .

Methodological Challenges and Solutions

Q. How to address low yields in the final esterification step?

- Issue : Steric hindrance from the 5,6-dimethyl and dimethoxy groups.

- Solution : Use DMAP (4-Dimethylaminopyridine) as a catalyst in Steglich esterification. Optimize solvent polarity (e.g., dichloromethane vs. THF) to improve reagent solubility .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.